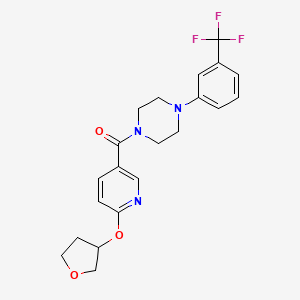

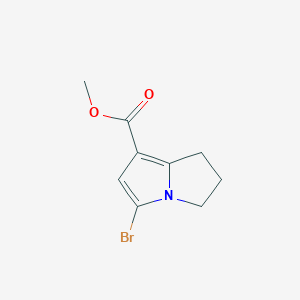

三嗪-4-酮 CAS No. 303145-17-7](/img/structure/B2356780.png)

2-(烯丙基硫代)-4H-吡啶并[1,2-a](1,3,5)三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Triazine derivatives are an important class of six-membered heterocyclic compounds. They exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis process involves the replacement of chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be confirmed by various methods such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride and the subsequent reactions with other compounds to form the desired derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using various techniques such as FT-IR, NMR, and mass spectrometry .科学研究应用

Antitumor Properties

1,3,5-Triazines have demonstrated significant antitumor activity. For instance:

Siderophore-Mediated Drug Potential

- 1,3,5-Triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .

Corticotrophin-Releasing Factor 1 Receptor Antagonism

- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist. This finding opens avenues for therapeutic interventions .

Leukotriene C4 Antagonism

- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which protects against HCl.ethanol-induced gastric lesions .

Trypanosoma brucei Inhibition

- Substrate 10 demonstrates good in vitro activity against the protozoan parasite Trypanosoma brucei, responsible for Human African Trypanosomiasis .

Synthesis and Catalysis

- The synthesis of 1,3,5-triazines involves specific protocols, including nucleophilic substitution reactions. Researchers have developed synthetic routes for symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various functional groups .

- Binary catalytic systems, such as H2SO4-Ce(III) , have been explored to shorten reaction times during the synthesis of related compounds .

作用机制

Target of Action

It’s known that 1,3,5-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities . They have been reported to interact with various targets, including DNA gyrase , which is crucial for bacterial DNA replication.

Mode of Action

For instance, some triazine derivatives have been found to interact with Tyr337 of CAS via π–π stacking . The specific interactions of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one with its targets would need further investigation.

Biochemical Pathways

1,3,5-triazine derivatives have been reported to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways

Result of Action

Given the reported biological activities of 1,3,5-triazine derivatives , it can be inferred that this compound may have potential antimicrobial, antiviral, or anticancer effects

未来方向

属性

IUPAC Name |

2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCFSHYZPSSNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC(=O)N2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

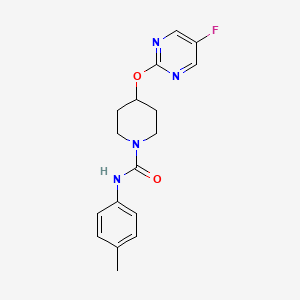

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)

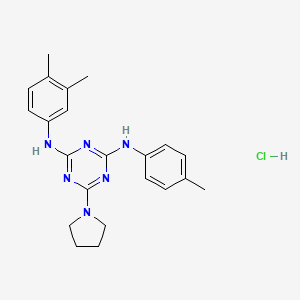

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)

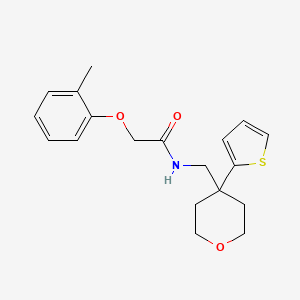

![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)

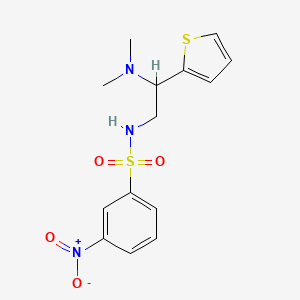

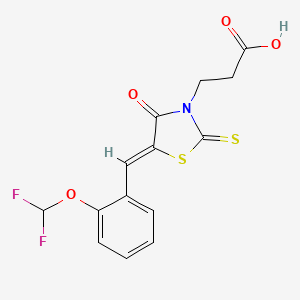

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2356717.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2356719.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)